(+)-cis-Limonene 1,2-epoxide
Overview
Description
(+)-cis-Limonene 1,2-epoxide is a chiral epoxide derived from limonene, a naturally occurring monoterpene found in the oils of citrus fruits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-Limonene 1,2-epoxide can be achieved through several methods, with the Jacobsen epoxidation being one of the most prominent. This method involves the use of a chiral catalyst to achieve high enantioselectivity. The reaction typically employs a manganese-based catalyst and an oxidant such as sodium hypochlorite or hydrogen peroxide under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign oxidants, such as tert-butyl hydroperoxide, is preferred to minimize waste and enhance safety .
Chemical Reactions Analysis
Types of Reactions
(+)-cis-Limonene 1,2-epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These can occur under both acidic and basic conditions, leading to the formation of diols or other functionalized products.
Oxidation: The epoxide ring can be further oxidized to form more complex oxygenated compounds.
Reduction: The epoxide can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening of the epoxide, resulting in trans-diols.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the nucleophilic attack on the epoxide ring, leading to the formation of alcohols.
Major Products Formed
Trans-diols: Formed under acidic conditions.
Alcohols: Formed under basic conditions.
Scientific Research Applications
(+)-cis-Limonene 1,2-epoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (+)-cis-Limonene 1,2-epoxide primarily involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, including the formation of diols and other functionalized products .
Comparison with Similar Compounds
(+)-cis-Limonene 1,2-epoxide can be compared with other epoxides derived from limonene, such as:
(+)-trans-Limonene 1,2-epoxide: Differs in the stereochemistry of the epoxide ring, leading to different reactivity and applications.
Limonene diepoxides:
The uniqueness of this compound lies in its chiral nature and the specific reactivity of its epoxide ring, making it a valuable compound in asymmetric synthesis and other specialized applications.
Biological Activity
(+)-cis-Limonene 1,2-epoxide is a cyclic ether derived from limonene, a common terpene found in citrus fruits. This compound has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, antimicrobial properties, and potential applications in pharmaceuticals and agriculture.
Chemical Structure and Properties
This compound has the molecular formula C₁₀H₁₆O and features a highly strained three-membered epoxide ring. Its reactivity is significant in various biochemical pathways, particularly in the metabolism of terpenes.
Enzymatic Activity
One of the key aspects of this compound is its interaction with specific enzymes, particularly limonene-1,2-epoxide hydrolase (LEH). This enzyme catalyzes the hydrolysis of epoxides to diols, playing a crucial role in the detoxification and metabolism of limonene derivatives.
Limonene-1,2-epoxide Hydrolase
LEH from Rhodococcus erythropolis has been studied extensively. The enzyme shows maximal activity at pH 7 and 50°C and does not require metal ions as cofactors. It exhibits a narrow substrate range, with this compound being its primary substrate.
Table 1: Substrate Specificity of Limonene-1,2-epoxide Hydrolase
Substrate | Relative Activity (%) |
---|---|
This compound | 100 |
(−)-Limonene 1,2-epoxide | 27 |
1-Methylcyclohexene oxide | 47 |
Cyclohexene oxide | 4 |
Indene oxide | 57 |
This table illustrates the enzyme's preference for the (+)-isomer over other substrates, highlighting its specificity in biotransformation processes .
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. In various studies, it has demonstrated efficacy against several bacterial strains and fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of essential oils containing limonene derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably lower than those for many conventional antibiotics .
Applications in Pharmaceuticals
The unique properties of this compound make it a valuable candidate for pharmaceutical applications. Its ability to act as a precursor for various chiral compounds allows for the synthesis of enantiopure products that are critical in drug development.
Synthesis Pathways
The epoxidation of limonene can yield both cis and trans isomers of limonene oxide with high diastereoselectivity. These products can further be transformed into valuable intermediates for pharmaceuticals through selective nucleophilic ring-opening reactions .
Properties
IUPAC Name |
(1R,4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-RCAUJQPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2(C(C1)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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